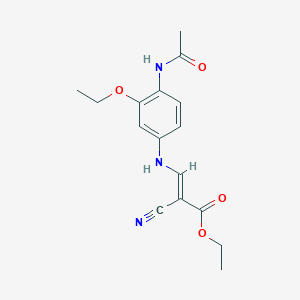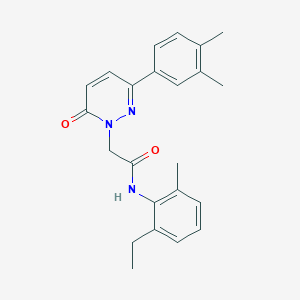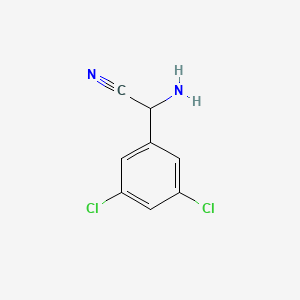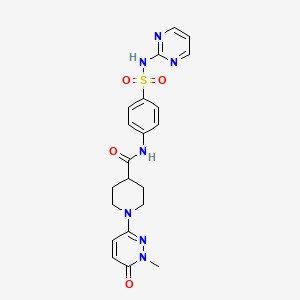
Ethyl 3-((4-acetamido-3-ethoxyphenyl)amino)-2-cyanoacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-((4-acetamido-3-ethoxyphenyl)amino)-2-cyanoacrylate, also known as CA-074, is a small molecule inhibitor that targets the cysteine protease cathepsin B. This molecule has been extensively studied for its potential use in cancer therapy and other diseases that involve the overexpression of cathepsin B.
作用機序
Ethyl 3-((4-acetamido-3-ethoxyphenyl)amino)-2-cyanoacrylate works by irreversibly inhibiting the activity of cathepsin B. This molecule binds covalently to the active site of cathepsin B, preventing it from cleaving its target proteins. This leads to a decrease in the activity of cathepsin B and a reduction in its downstream effects, such as tumor invasion and metastasis.
Biochemical and Physiological Effects:
Ethyl 3-((4-acetamido-3-ethoxyphenyl)amino)-2-cyanoacrylate has been shown to have minimal toxicity in animal models. This molecule is rapidly metabolized and excreted from the body, with a half-life of less than 30 minutes in rats. In addition, Ethyl 3-((4-acetamido-3-ethoxyphenyl)amino)-2-cyanoacrylate has been shown to have minimal effects on other cysteine proteases, suggesting that it has a high degree of specificity for cathepsin B.
実験室実験の利点と制限
One advantage of using Ethyl 3-((4-acetamido-3-ethoxyphenyl)amino)-2-cyanoacrylate in lab experiments is its high degree of specificity for cathepsin B. This molecule has been shown to have minimal effects on other cysteine proteases, making it a useful tool for studying the specific effects of cathepsin B inhibition. However, one limitation of using Ethyl 3-((4-acetamido-3-ethoxyphenyl)amino)-2-cyanoacrylate is its short half-life in vivo. This molecule is rapidly metabolized and excreted from the body, which can make it difficult to achieve sustained inhibition of cathepsin B in animal models.
将来の方向性
There are many potential future directions for research on Ethyl 3-((4-acetamido-3-ethoxyphenyl)amino)-2-cyanoacrylate. One area of interest is the development of more stable analogs of this molecule that can achieve sustained inhibition of cathepsin B in vivo. Another area of interest is the use of Ethyl 3-((4-acetamido-3-ethoxyphenyl)amino)-2-cyanoacrylate in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is a need for further research on the potential use of Ethyl 3-((4-acetamido-3-ethoxyphenyl)amino)-2-cyanoacrylate in other diseases, such as Alzheimer's disease and osteoarthritis, which involve the overexpression of cathepsin B.
合成法
The synthesis of Ethyl 3-((4-acetamido-3-ethoxyphenyl)amino)-2-cyanoacrylate involves the reaction of ethyl cyanoacetate with 4-acetamido-3-ethoxyaniline in the presence of a base catalyst. The resulting product is then treated with acetic anhydride to form the final compound. This synthesis method has been optimized to produce high yields of pure Ethyl 3-((4-acetamido-3-ethoxyphenyl)amino)-2-cyanoacrylate.
科学的研究の応用
Ethyl 3-((4-acetamido-3-ethoxyphenyl)amino)-2-cyanoacrylate has been extensively studied for its potential use in cancer therapy. Cathepsin B is overexpressed in many types of cancer, and its activity has been linked to tumor invasion and metastasis. Ethyl 3-((4-acetamido-3-ethoxyphenyl)amino)-2-cyanoacrylate has been shown to inhibit the activity of cathepsin B, leading to decreased tumor growth and metastasis in animal models. This molecule has also been studied for its potential use in other diseases, such as Alzheimer's disease and osteoarthritis, which involve the overexpression of cathepsin B.
特性
IUPAC Name |
ethyl (E)-3-(4-acetamido-3-ethoxyanilino)-2-cyanoprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-4-22-15-8-13(6-7-14(15)19-11(3)20)18-10-12(9-17)16(21)23-5-2/h6-8,10,18H,4-5H2,1-3H3,(H,19,20)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFJATKWKPLWME-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)NC=C(C#N)C(=O)OCC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)N/C=C(\C#N)/C(=O)OCC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-((4-acetamido-3-ethoxyphenyl)amino)-2-cyanoacrylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-([2,4'-bipyridin]-4-ylmethyl)-3-methoxybenzamide](/img/structure/B2916134.png)

![5,11-Bis(pyridin-4-yl)-1,6,7,12-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3,5,9,11-tetraene-2,8-diol](/img/structure/B2916136.png)
![(Prop-2-yn-1-yl)[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amine](/img/structure/B2916138.png)


![3-(4-methylphenylsulfonamido)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2916145.png)
![4-methyl-N-(2-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2916147.png)